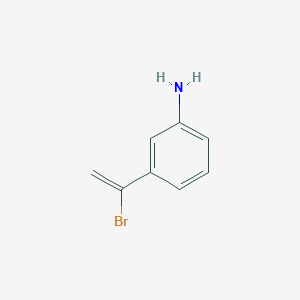![molecular formula C10H10F4O2Sn B14191909 Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane CAS No. 921770-54-9](/img/structure/B14191909.png)
Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane is a chemical compound that belongs to the organotin family It is characterized by the presence of a stannane (tin) core bonded to a trimethyl group and a 2,3,4,5-tetrafluorobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane typically involves the reaction of trimethyltin hydroxide with 2,3,4,5-tetrafluorobenzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. The general reaction scheme is as follows:
(CH3)3SnOH+C7HClF4O→(CH3)3SnOCOC6F4H+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane can undergo various types of chemical reactions, including:
Substitution Reactions: The stannane group can be substituted by other nucleophiles.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states.
Reduction Reactions: The compound can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include halides and other nucleophiles. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organotin compounds, while oxidation and reduction reactions can lead to different oxidation states of the tin center.
Aplicaciones Científicas De Investigación
Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a drug candidate or as a precursor in drug synthesis.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane involves its interaction with specific molecular targets. The tin center can coordinate with various ligands, influencing the reactivity and stability of the compound. The fluorinated benzoyl group imparts unique electronic properties, enhancing its reactivity in certain chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl[(2,3,4,5-tetrafluorobenzyl)oxy]silane
- 2,3,4,5-Tetrafluorobenzoyl chloride
- 2,3,4,5-Tetrafluorobenzoic acid
Uniqueness
Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane is unique due to the presence of both a stannane core and a fluorinated benzoyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
921770-54-9 |
|---|---|
Fórmula molecular |
C10H10F4O2Sn |
Peso molecular |
356.89 g/mol |
Nombre IUPAC |
trimethylstannyl 2,3,4,5-tetrafluorobenzoate |
InChI |
InChI=1S/C7H2F4O2.3CH3.Sn/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;;;;/h1H,(H,12,13);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
BVCFMUSCEFOJNP-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)(C)OC(=O)C1=CC(=C(C(=C1F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


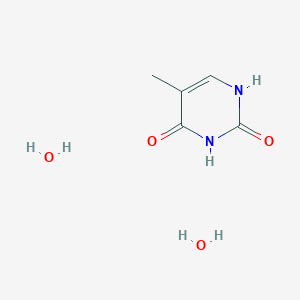
![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)
![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)
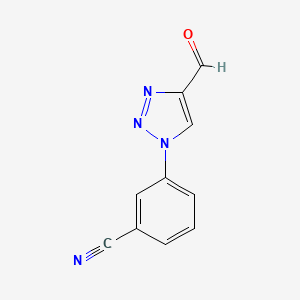
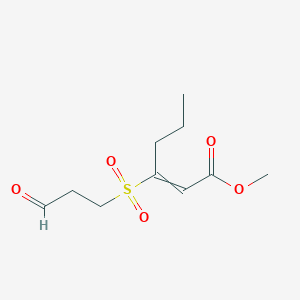

![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)
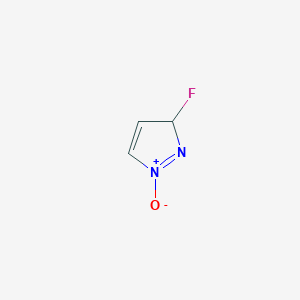

![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)

![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)
